molecular formula C19H18ClNO3 B15211557 4-[(4-Chlorophenyl)methyl]-5,6,7-trimethoxyisoquinoline CAS No. 61214-87-7

4-[(4-Chlorophenyl)methyl]-5,6,7-trimethoxyisoquinoline

Cat. No.: B15211557
CAS No.: 61214-87-7
M. Wt: 343.8 g/mol
InChI Key: XVQDTTCNCPTCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorobenzyl)-5,6,7-trimethoxyisoquinoline is a synthetic organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a chlorobenzyl group and three methoxy groups attached to the isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzyl)-5,6,7-trimethoxyisoquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an amine, followed by cyclization.

    Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the isoquinoline derivative.

Industrial Production Methods

Industrial production of 4-(4-Chlorobenzyl)-5,6,7-trimethoxyisoquinoline may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzyl)-5,6,7-trimethoxyisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoquinolines.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where isoquinoline derivatives have shown efficacy.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzyl)-5,6,7-trimethoxyisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-(4-Chlorobenzyl)-5,6,7-trimethoxyisoquinoline can be compared with other isoquinoline derivatives, such as:

    Papaverine: An isoquinoline alkaloid with vasodilatory properties.

    Berberine: Known for its antimicrobial and anti-inflammatory effects.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with various pharmacological activities.

The uniqueness of 4-(4-Chlorobenzyl)-5,6,7-trimethoxyisoquinoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties that differentiate it from other isoquinoline derivatives.

Properties

CAS No.

61214-87-7

Molecular Formula

C19H18ClNO3

Molecular Weight

343.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]-5,6,7-trimethoxyisoquinoline

InChI

InChI=1S/C19H18ClNO3/c1-22-16-9-14-11-21-10-13(8-12-4-6-15(20)7-5-12)17(14)19(24-3)18(16)23-2/h4-7,9-11H,8H2,1-3H3

InChI Key

XVQDTTCNCPTCKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C=NC=C2CC3=CC=C(C=C3)Cl)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.